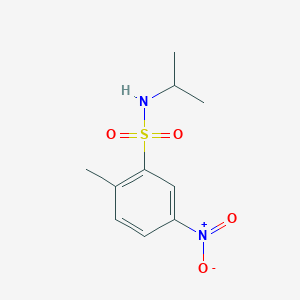

N-isopropyl-2-methyl-5-nitrobenzenesulfonamide

Description

Overview of Sulfonamide Compounds in Chemical Research

Sulfonamides are a significant class of organic compounds characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. This functional group, -S(=O)₂-N<, is the cornerstone of a vast array of molecules with diverse applications in medicinal chemistry and chemical synthesis. Historically, sulfonamides, often referred to as "sulfa drugs," were among the first effective antimicrobial agents and played a pivotal role in combating bacterial infections before the widespread use of penicillin.

Beyond their well-known antibacterial properties, sulfonamides exhibit a broad spectrum of biological activities. They are investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. In the realm of chemical research, the sulfonamide moiety serves as a versatile building block and a key pharmacophore in the design of new therapeutic agents. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its specific stereochemical arrangement, allows for strong interactions with biological targets such as enzymes.

N-isopropyl-2-methyl-5-nitrobenzenesulfonamide within Sulfonamide Subclasses

N-isopropyl-2-methyl-5-nitrobenzenesulfonamide belongs to the subclass of N-substituted benzenesulfonamides. The core structure is a benzene (B151609) ring substituted with a methyl group at the 2-position and a nitro group at the 5-position. The sulfonamide functional group is attached to the benzene ring, and the nitrogen atom of the sulfonamide is further substituted with an isopropyl group.

The presence of the nitro group significantly influences the electronic properties of the benzene ring, making it electron-deficient. The methyl group, being an electron-donating group, has a lesser electronic impact compared to the strongly electron-withdrawing nitro and sulfonyl groups. The isopropyl group attached to the sulfonamide nitrogen sterically hinders the nitrogen atom and can affect the compound's reactivity and intermolecular interactions.

While specific research on N-isopropyl-2-methyl-5-nitrobenzenesulfonamide is not extensively documented in publicly available literature, its chemical properties can be largely inferred from its parent compound, 2-methyl-5-nitrobenzenesulfonamide (B103893). This parent compound is a known chemical intermediate, notably in the synthesis of the anticancer drug Pazopanib. indiamart.com The N-isopropylation of 2-methyl-5-nitrobenzenesulfonamide would likely be achieved through N-alkylation reactions, a common synthetic transformation for sulfonamides. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. acs.org

Below is a data table summarizing the key properties of the parent compound, 2-methyl-5-nitrobenzenesulfonamide, which serves as a crucial reference for understanding its N-isopropyl derivative.

| Property | Value |

| CAS Number | 6269-91-6 |

| Molecular Formula | C₇H₈N₂O₄S |

| Molecular Weight | 216.21 g/mol |

| Melting Point | 197-199 °C |

| Appearance | Solid |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol |

Note: The data in this table pertains to 2-methyl-5-nitrobenzenesulfonamide. chemicalbook.comivychem.com

Detailed crystallographic studies have been conducted on 2-methyl-5-nitrobenzenesulfonamide. In its crystalline form, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming a chain-like structure. nih.gov The introduction of an isopropyl group on the nitrogen atom in N-isopropyl-2-methyl-5-nitrobenzenesulfonamide would preclude the formation of these specific hydrogen bonds, as the sulfonamide nitrogen would no longer possess a hydrogen atom. This structural change would significantly alter the crystal packing and, consequently, physical properties such as melting point and solubility compared to its parent compound.

The nitro group in 2-methyl-5-nitrobenzenesulfonamide is twisted relative to the benzene ring. nih.gov It is expected that a similar non-planar arrangement would be present in the N-isopropyl derivative.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-7(2)11-17(15,16)10-6-9(12(13)14)5-4-8(10)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELKOJXTVHYEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N Isopropyl 2 Methyl 5 Nitrobenzenesulfonamide

Historical Context of Synthesis Approaches for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide

Historically, the synthesis of arylsulfonamides has been rooted in the foundational reaction between an arylsulfonyl chloride and an amine. The preparation of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide is no exception and relies on the synthesis of its key precursor, 2-methyl-5-nitrobenzenesulfonyl chloride.

The traditional and still widely used method for generating this sulfonyl chloride is the electrophilic aromatic substitution of p-nitrotoluene using chlorosulfonic acid. google.com This reaction is generally effective, yielding the desired sulfonyl chloride which can then be reacted with an amine.

The subsequent step, the formation of the sulfonamide, involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with isopropylamine (B41738). This is a classic nucleophilic substitution reaction. Early methods often involved straightforward mixing of the reactants, sometimes in the presence of a simple base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of the related compound 2-methyl-5-nitrobenzenesulfonamide (B103893) (the non-N-alkylated parent) was achieved by heating the corresponding sulfonyl chloride with ammonium (B1175870) carbonate, which acts as both the ammonia (B1221849) source and the acid scavenger. researchgate.net This highlights the fundamental and long-standing principles governing sulfonamide synthesis.

Contemporary Synthetic Routes and Modifications

Modern synthetic approaches continue to utilize the robust reaction between a sulfonyl chloride and an amine but often incorporate refinements to improve yield, purity, and reaction conditions.

While a specific procedure by Rose from 1969 for this exact compound is not detailed in readily available literature, adaptations of the standard sulfonylation reaction are common. A representative contemporary procedure for a similar N-isopropyl sulfonamide involves dissolving isopropylamine and a tertiary amine base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. chemicalbook.com The sulfonyl chloride is then added, often at a reduced temperature to control the exothermic reaction. chemicalbook.com The triethylamine acts as a scavenger for the HCl produced, preventing the protonation of the valuable isopropylamine and driving the reaction to completion. chemicalbook.com This use of a non-nucleophilic organic base is a significant refinement over older methods that might have used excess amine or inorganic bases, simplifying workup and improving efficiency.

The general reaction scheme is presented below:

Step 1: Synthesis of the Sulfonyl Chloride Precursor google.com

p-Nitrotoluene + Chlorosulfonic Acid → 2-methyl-5-nitrobenzenesulfonyl chloride

Step 2: Formation of the Sulfonamide chemicalbook.com

2-methyl-5-nitrobenzenesulfonyl chloride + Isopropylamine → N-isopropyl-2-methyl-5-nitrobenzenesulfonamide + HCl

A summary of typical reaction conditions for the key sulfonamide-forming step is provided in the table below.

| Parameter | Condition | Purpose | Reference |

| Solvent | Dichloromethane | Inert solvent to dissolve reactants | chemicalbook.com |

| Base | Triethylamine | Acid scavenger to neutralize HCl | chemicalbook.com |

| Temperature | Ice-cooling, then room temp. | Control initial exothermicity | chemicalbook.com |

| Reactants | Sulfonyl Chloride, Isopropylamine | Formation of the sulfonamide bond | chemicalbook.com |

Further innovation is seen in one-pot or tandem reactions. For instance, a process patented under CN107805212B details a method where 2-methyl-5-nitrobenzenesulfonyl chloride is produced and then directly used in a subsequent hydrogenation step to produce 2-methyl-5-aminobenzenesulfonamide. google.com While the goal of this patent is the amino derivative, the initial step represents an optimized, industrially applicable synthesis of the sulfonyl chloride precursor required for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. The focus is on creating a short, high-purity route suitable for large-scale production. google.com

Reaction Mechanisms in N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Synthesis

The core reaction for the synthesis of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide from 2-methyl-5-nitrobenzenesulfonyl chloride and isopropylamine follows a nucleophilic acyl substitution-like mechanism at the sulfur center.

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of isopropylamine acting as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate where the sulfur atom is bonded to the incoming nitrogen, the two oxygen atoms, the aryl group, and the chlorine atom.

Leaving Group Departure: The intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting sulfonamide is protonated on the nitrogen atom. A base, either a second molecule of isopropylamine or an added scavenger base like triethylamine, removes this proton to yield the final, neutral N-isopropyl-2-methyl-5-nitrobenzenesulfonamide and an ammonium salt byproduct.

The presence of a base is crucial for neutralizing the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Derivatization Strategies for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Analogues

The structure of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide offers several sites for derivatization to produce a variety of analogues. The primary targets for modification are the nitro group and the aromatic ring.

Reduction of the Nitro Group: The most common derivatization is the reduction of the nitro group to an amine, yielding N-isopropyl-2-methyl-5-aminobenzenesulfonamide. This transformation is significant as the resulting aniline (B41778) derivative is a versatile intermediate. For example, the related compound 2-methyl-5-aminobenzenesulfonamide is a key intermediate in the synthesis of the pharmaceutical pazopanib. google.com The newly formed amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, to introduce diverse functionalities.

Modification of the Sulfonamide N-H Bond: While the target compound has an N-isopropyl group, in related primary or secondary sulfonamides, the N-H bond can be a site for further substitution.

Reactions on the Aromatic Ring: While the existing substituents make further electrophilic aromatic substitution challenging and potentially unselective, nucleophilic aromatic substitution (SNAr) could be possible under specific conditions, targeting positions activated by the electron-withdrawing nitro and sulfonyl groups.

Building Block Approach: The entire N-isopropyl-2-methyl-5-nitrobenzenesulfonamide moiety can be incorporated into larger molecules. For instance, synthetic schemes often involve creating a core sulfonamide structure which is then elaborated upon by reacting other functional groups on the molecule with different reagents, as seen in the synthesis of complex heterocyclic sulfonamide derivatives. jocpr.com

A summary of potential derivatization reactions is shown below.

| Reaction Site | Reaction Type | Product Type | Potential Application |

| Nitro Group | Reduction | 5-Amino derivative | Intermediate for pharmaceuticals, further functionalization google.com |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted benzene (B151609) ring | Introduction of new functional groups |

| Entire Molecule | As a building block | Complex molecules | Synthesis of bioactive compounds jocpr.com |

Inability to Generate Article: Lack of Scientific Data for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide's Receptor Interactions

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no accessible information regarding the molecular interactions and receptor binding mechanisms of the chemical compound N-isopropyl-2-methyl-5-nitrobenzenesulfonamide with the specified taste receptors, TAS2R43 and hT2R61.

The core of the requested article, particularly section 3.2 and its subsections, is focused on the specific engagement of this compound with these receptors. Without any research data detailing this ligand-receptor relationship, its specificity, or its activation profile, it is impossible to generate a scientifically accurate and informative article that adheres to the provided outline.

While general information on G-Protein Coupled Receptors (GPCRs) and the Taste Receptor 2 Family (TAS2Rs) is readily available, the central subject of the article—the specific interactions of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide—is not documented in the public domain. To maintain scientific integrity and strictly adhere to the user's instructions, which forbid the introduction of information outside the explicit scope, the article cannot be written.

It is possible that the compound is highly novel, not yet studied for its taste receptor activity, or is primarily known within proprietary research not available publicly. Therefore, the sections on its specificity, comparative analysis with other ligands like 6-nitrosaccharin, and its activation profile on hT2R61 cannot be factually completed.

Molecular Interactions and Receptor Binding Mechanisms of N Isopropyl 2 Methyl 5 Nitrobenzenesulfonamide

Molecular Determinants of Receptor Binding

The interaction between N-isopropyl-2-methyl-5-nitrobenzenesulfonamide and its corresponding bitter taste receptors (TAS2Rs) is a nuanced process governed by specific molecular determinants within the receptor structure. Research into the family of TAS2Rs has highlighted that the binding pockets are predominantly located within the transmembrane (TM) domains of these G protein-coupled receptors (GPCRs). nih.gov However, the extracellular loops (ECLs) also play a crucial role, particularly in conferring ligand selectivity. nih.gov

Role of Extracellular Loops (ECLs) in N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Binding

Extracellular Loop 1 (ECL1) has been identified as a critical region for the activation of the human bitter taste receptor TAS2R43 by N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. nih.govdokumen.pub Studies involving chimeric receptors, where domains of TAS2R43 were swapped with those of the closely related but unresponsive receptor TAS2R44, have pinpointed ECL1 as a key determinant of ligand recognition. oup.compsu.edu

In these experiments, swapping the ECL1 of TAS2R43 onto the TAS2R44 scaffold was sufficient to confer sensitivity to N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. oup.com Conversely, replacing the ECL1 of TAS2R43 with that of TAS2R44 resulted in a loss of response to the compound. nih.govresearchgate.net This demonstrates that the specific amino acid sequence of ECL1 in TAS2R43 is essential for the effective binding and subsequent activation by N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. oup.compsu.edu There are only four amino acid differences within the ECL1 region between these two receptors, underscoring the high specificity of this interaction. oup.com

| Receptor Modification | Response to N-isopropyl-2-methyl-5-nitrobenzenesulfonamide | Reference |

| Wild-Type TAS2R43 | Activation | dokumen.pub |

| Wild-Type TAS2R44 | No Activation | dokumen.pub |

| Chimeric Receptor (TAS2R44 with TAS2R43 ECL1) | Activation | oup.com |

| Chimeric Receptor (TAS2R43 with TAS2R44 ECL1) | No Activation | nih.govresearchgate.net |

Transmembrane Domain Involvement in Ligand Recognition

The ligand-binding pocket of most Class A GPCRs, including the TAS2R family, is situated within the transmembrane helical bundle. nih.gov While ECLs are important for selectivity, the core interactions that stabilize the ligand and trigger receptor activation occur within this transmembrane domain. nih.gov For the broader family of bitter taste receptors, structure-function studies have confirmed the contribution of transmembrane domains III, V, VI, and VII in forming the ligand-binding pocket. nih.gov

While specific residues within the transmembrane domains of TAS2R43 that directly interact with N-isopropyl-2-methyl-5-nitrobenzenesulfonamide have not been fully elucidated, it is understood that the sulfonamide group, in addition to the nitro group, is crucial for the interaction with the receptor. oup.com This suggests that these functional groups on the ligand form specific contacts with amino acid side chains within the transmembrane binding pocket, leading to receptor activation. oup.com

Structural Basis of Bitter Ligand Recognition and Receptor Activation

The binding of a bitter agonist to a TAS2R initiates a series of conformational changes that transmit a signal across the cell membrane, ultimately leading to a physiological response.

Conformational Changes Upon N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Binding

The binding of an agonist like N-isopropyl-2-methyl-5-nitrobenzenesulfonamide to the extracellular surface of a TAS2R induces conformational changes in the receptor. dokumen.pub This structural rearrangement is a hallmark of GPCR activation. mdpi.com The interaction between the ligand and the receptor stabilizes an active conformation, which in turn allows the receptor to engage with and activate intracellular signaling partners. dokumen.pubmdpi.com

Insights from Chimeric Receptor Studies with N-isopropyl-2-methyl-5-nitrobenzenesulfonamide

Chimeric receptor studies are a powerful tool for dissecting the specific domains of a receptor that are involved in ligand binding and activation. In the context of TAS2Rs, these studies often involve swapping domains between different receptors to see how this affects their response to specific agonists. Although no specific chimeric receptor studies involving N-isopropyl-2-methyl-5-nitrobenzenesulfonamide have been documented, the methodology provides a framework for understanding how this compound might interact with its target receptors.

The general approach involves creating hybrid receptors from different TAS2Rs with varying ligand specificities. By identifying which chimeric constructs respond to a particular agonist, researchers can pinpoint the receptor domains, such as the extracellular loops or transmembrane helices, that are crucial for binding that specific ligand. For a molecule like N-isopropyl-2-methyl-5-nitrobenzenesulfonamide, such studies would be invaluable in identifying the specific TAS2R(s) it activates and the precise nature of the binding pocket.

For instance, studies on other bitter compounds have successfully used chimeric receptors to map binding sites. This approach has revealed that the binding pockets of TAS2Rs are often located within the transmembrane domains. nih.gov The specificity of a ligand for a particular TAS2R is determined by the amino acid residues that line this pocket. It is plausible that the isopropyl, methyl, and nitro groups of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide each interact with specific residues within the binding pocket of its cognate TAS2R(s).

| Chimeric Receptor Component | Postulated Role in N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Binding |

| Extracellular Loops | May contribute to the initial recognition of the ligand and guide it into the binding pocket. |

| Transmembrane Helices | Likely form the core of the binding pocket, with specific residues interacting with the functional groups of the compound. |

| Intracellular Loops | Involved in G-protein coupling and signal transduction upon ligand binding and receptor activation. |

Structure-Activity Relationship (SAR) Studies of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Analogues

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in pharmacology and toxicology. For N-isopropyl-2-methyl-5-nitrobenzenesulfonamide, understanding its SAR would involve systematically modifying its structure and observing how these changes affect its ability to activate TAS2Rs.

Impact of Structural Modifications on TAS2R Activation (e.g., comparison with p-nitrotoluene)

The structure of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide features several key functional groups that likely contribute to its interaction with TAS2Rs:

Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the aromatic ring and participate in hydrogen bonding or other polar interactions within the receptor binding pocket.

Isopropyl Group (-CH(CH3)2): This bulky, hydrophobic group can engage in van der Waals interactions within a hydrophobic pocket of the receptor. Its size and shape can contribute to the selectivity of the compound for specific TAS2Rs.

Methyl Group (-CH3): Another hydrophobic group that can influence binding affinity and selectivity.

Sulfonamide Group (-SO2NH-): This group is capable of acting as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with receptor residues.

A comparison with a simpler molecule like p-nitrotoluene highlights the potential contributions of the additional functional groups in N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. p-Nitrotoluene possesses a nitro group and a methyl group on a benzene (B151609) ring. The addition of the isopropyl and, critically, the N-isopropylbenzenesulfonamide moiety introduces significant steric bulk and hydrogen bonding capabilities. These additions would be expected to dramatically alter the compound's binding affinity and specificity for different TAS2Rs.

| Compound | Key Structural Modifications from p-nitrotoluene | Postulated Impact on TAS2R Activation |

| N-isopropyl-2-methyl-5-nitrobenzenesulfonamide | Addition of an N-isopropylsulfonamide group | Increased potential for hydrogen bonding and polar interactions; increased steric bulk likely enhances selectivity for specific TAS2R subtypes with appropriately shaped binding pockets. |

Correlation Between Molecular Structure and Receptor Responsiveness

The correlation between the molecular structure of analogues of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide and their ability to activate TAS2Rs would depend on several factors:

Size and Shape of Substituents: Altering the size of the alkyl groups (e.g., replacing isopropyl with ethyl or tert-butyl) would likely impact how well the molecule fits into the binding pocket of a specific TAS2R. A mismatch in size could lead to a decrease or loss of activity.

Electronic Properties of Substituents: Replacing the nitro group with other electron-withdrawing or electron-donating groups would alter the electrostatic interactions between the ligand and the receptor, which could either enhance or diminish activation.

Systematic studies involving the synthesis and biological evaluation of a series of analogues would be necessary to establish a quantitative structure-activity relationship (QSAR) model. Such a model could predict the TAS2R activity of novel, related compounds.

| Structural Feature | Potential Influence on Receptor Responsiveness |

| Aromatic Ring | Serves as the central scaffold for the interacting functional groups. |

| Nitro Group Position | Influences the electronic landscape of the molecule and directional interactions. |

| Alkyl Group (Isopropyl/Methyl) Size and Position | Affects the steric fit within the receptor's binding pocket and hydrophobic interactions. |

| Sulfonamide Moiety | Provides key hydrogen bonding capabilities, crucial for anchoring the ligand and inducing a conformational change in the receptor. |

Computational Chemistry and Molecular Modeling of N Isopropyl 2 Methyl 5 Nitrobenzenesulfonamide and Its Receptor Interactions

Theoretical Frameworks in Chemo-GPCRs Molecular Modeling

The modeling of chemosensory GPCRs, such as the TAS2Rs, relies on a variety of computational strategies to predict their three-dimensional structure and interaction with ligands. nih.gov These methods are essential due to the challenges in crystallizing membrane-bound proteins like GPCRs.

Homology modeling, also known as comparative modeling, is a primary method for generating a three-dimensional structure of a target protein when its amino acid sequence is known. This technique is predicated on the principle that proteins with similar sequences will adopt similar structures. The process involves identifying a protein with a known structure (a template) that has a significant degree of sequence similarity to the target protein. For TAS2Rs, this often involves using the crystal structures of other, more well-characterized GPCRs as templates.

The general workflow for homology modeling of a TAS2R that might interact with N-isopropyl-2-methyl-5-nitrobenzenesulfonamide would typically include:

Template Selection: Identifying one or more GPCRs with solved crystal structures that share the highest possible sequence identity with the target TAS2R.

Sequence Alignment: Aligning the amino acid sequence of the target TAS2R with the template sequence. This is a critical step, as errors in alignment will lead to an inaccurate final model.

Model Building: Using the alignment and the template structure to build a three-dimensional model of the target TAS2R. This involves copying the coordinates of the aligned residues from the template and modeling the non-aligned regions, such as loops.

Model Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using various validation tools that check its stereochemical and structural integrity.

A significant hurdle in the homology modeling of TAS2Rs is their low sequence identity with other GPCR families for which crystal structures are available. pnas.org This low homology can lead to models with lower accuracy, particularly in the extracellular and intracellular loop regions, which are often highly variable and play a crucial role in ligand binding and receptor activation. nih.gov The transmembrane helices, which are generally more conserved, can often be modeled with higher confidence. nih.gov The low resolution of models derived from distant homologs necessitates careful validation and often the use of complementary techniques like molecular dynamics simulations to refine and assess the stability of the predicted structure. nih.gov

Molecular Docking Simulations of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide-Receptor Complexes

Once a structural model of the target TAS2R is obtained, molecular docking simulations can be employed to predict how N-isopropyl-2-methyl-5-nitrobenzenesulfonamide might bind to it. Docking algorithms explore various possible orientations and conformations of the ligand within the receptor's binding site and estimate the binding affinity for each pose. nih.gov

The first step in molecular docking is to identify potential binding sites on the receptor. For GPCRs, the orthosteric binding site is typically located within the transmembrane helical bundle. pnas.org Various computational methods can be used to predict these pockets, often based on geometric criteria, energy calculations, or by identifying regions of high conservation among related receptors. For TAS2Rs, it is believed that the binding pockets can be broad and accommodating to a wide range of structurally diverse bitter compounds. pnas.org

| Binding Pocket Prediction Method | Principle | Typical Output |

| Geometric (Sphere-based) | Identifies cavities and pockets based on the shape of the protein surface. | A set of spheres or grid points defining the volume of the pocket. |

| Energy-based (Grid-based) | Calculates the interaction energy of a probe atom at various points on the receptor surface. | An energy grid map highlighting favorable binding regions. |

| Evolutionary Trace | Identifies conserved residues on the protein surface that are likely to be functionally important. | A map of conserved residues that may form part of the binding site. |

This table provides a simplified overview of common methods for predicting ligand-binding pockets.

Docking programs generate multiple possible binding poses for the ligand and rank them using a scoring function. This function estimates the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction. The assessment of docking results involves not only considering the docking score but also visually inspecting the predicted binding poses to ensure they are chemically reasonable. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between N-isopropyl-2-methyl-5-nitrobenzenesulfonamide and the amino acid residues of the TAS2R binding pocket would be analyzed.

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Trp98, Phe176, Asn263 | Hydrogen bond with Asn263, Hydrophobic interactions with Trp98 and Phe176. |

| 2 | -8.2 | Trp98, Val112, Ser177 | Hydrophobic interactions with Trp98 and Val112, Hydrogen bond with Ser177. |

| 3 | -7.9 | Phe176, Tyr259 | Pi-stacking with Phe176, Hydrogen bond with Tyr259. |

This is a hypothetical data table illustrating the kind of output one might expect from a molecular docking simulation of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide with a TAS2R model.

Molecular Dynamics Simulations for Complex Optimization and Conformational Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. By simulating the N-isopropyl-2-methyl-5-nitrobenzenesulfonamide-TAS2R complex in a realistic environment (including a lipid bilayer and water), MD can be used to:

Refine the Docking Pose: Assess the stability of the predicted binding pose from docking. An unstable pose will likely see the ligand dissociate from the binding pocket during the simulation.

Analyze Conformational Changes: Investigate how the binding of the ligand affects the conformation of the receptor. This can provide insights into the mechanism of receptor activation.

Calculate Binding Free Energies: More rigorous methods based on MD simulations, such as umbrella sampling or free energy perturbation, can be used to calculate a more accurate binding free energy than is possible with docking scoring functions alone.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Ligand-Receptor H-bonds | Binding Pocket Volume (ų) |

| 0 | 0.0 | 3 | 450 |

| 10 | 1.2 | 2-4 | 465 |

| 20 | 1.5 | 1-3 | 480 |

| 30 | 1.4 | 2-3 | 475 |

| 40 | 1.6 | 1-4 | 490 |

| 50 | 1.5 | 2-3 | 485 |

This hypothetical data table illustrates the type of data that could be extracted from a molecular dynamics simulation to analyze the stability and dynamics of the N-isopropyl-2-methyl-5-nitrobenzenesulfonamide-TAS2R complex. RMSD refers to the root-mean-square deviation of the ligand from its initial position.

Bioinformatics Analysis of Receptor Activation and Binding Residues

Bioinformatics analyses, integrating sequence data, structural modeling, and functional assays, have been crucial in identifying the primary molecular target of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. This compound, often abbreviated as IMNB, is recognized as an agonist for the human bitter taste receptor TAS2R43. nih.govdokumen.pub Due to the challenges in crystallizing G-protein coupled receptors (GPCRs) like TAS2Rs, computational modeling remains a cornerstone for structural and functional analysis. nih.gov

Identification of Residues Crucial for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Binding

The identification of specific amino acid residues responsible for the binding of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide to its receptor, TAS2R43, has been a subject of investigation through computational methods such as homology modeling and site-directed mutagenesis studies. dokumen.pubtistory.com These studies build three-dimensional models of the receptor based on the known structures of related proteins. These models are then used for docking simulations to predict how the ligand binds.

One of the key findings points to the importance of the extracellular loops (ECLs) of the receptor in ligand recognition. dokumen.pubnih.gov A significant study involving the creation of chimeric receptors between TAS2R43 and another bitter taste receptor, TAS2R31, demonstrated that the first extracellular loop (ECL1) is critical for the receptor's response to N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. nih.govresearchgate.net When the ECL1 of TAS2R43 was swapped with that of TAS2R31, the receptor lost its responsiveness to the compound, strongly suggesting that this region contains residues essential for binding or activation. nih.govresearchgate.net

While specific computational studies providing a detailed list of all interacting residues for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide are not extensively detailed in publicly available literature, the general approach for bitter taste receptors involves identifying a putative binding pocket within the transmembrane (TM) domains and extracellular loops. nih.govresearchgate.net For the broader class of TAS2Rs, residues in TM I, II, III, VI, and VII, as well as ECL2, have been suggested to form the binding sites for various agonists. nih.gov

Table 1: Key Receptor Regions Implicated in N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Interaction

| Receptor | Key Region | Evidence |

| TAS2R43 | Extracellular Loop 1 (ECL1) | Chimeric receptor studies show loss of response upon swapping ECL1. nih.govresearchgate.net |

Differentiation Between Binding and Activation Residues

A fundamental challenge in the study of receptor-ligand interactions is distinguishing between residues that are essential for the initial binding of the ligand and those that are subsequently involved in triggering the conformational changes that lead to receptor activation. nih.govresearchgate.net Functional receptor assays, which measure the receptor's response to varying concentrations of an agonist, are often used to probe the effects of mutations. researchgate.net

A mutation that weakens the interaction with the ligand's binding pocket would be expected to shift the dose-response curve to the right, requiring a higher concentration of the agonist to achieve the same level of activation. researchgate.net Conversely, a mutation in a residue critical for the activation mechanism might result in a reduced maximal response, even at saturating ligand concentrations, without necessarily affecting the initial binding affinity. researchgate.net

In the context of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide and TAS2R43, while the importance of ECL1 is established, the specific roles of its constituent amino acids in either binding or activation have not been fully delineated in available research. nih.govresearchgate.net Bioinformatics analyses across the chemosensory GPCR family suggest that conserved residues at certain positions may be involved in a general activation mechanism for this class of receptors. nih.gov However, detailed experimental and computational studies are needed to precisely map the binding and activation residues for this specific ligand-receptor pair.

Advancements in Multi-scale Simulation Methodologies for Enhanced Predictive Power

To overcome the limitations of static molecular docking, more advanced computational techniques are being employed. Multi-scale simulation methodologies, which combine different levels of theoretical detail, offer a more dynamic and accurate picture of receptor-ligand interactions. nih.gov These methods can range from all-atom molecular dynamics (MD) simulations, which track the movement of every atom over time, to hybrid approaches that combine quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the larger protein environment.

For complex biological systems like GPCRs, hybrid Molecular Mechanics/Coarse-Grained (MM/CG) molecular dynamics simulations have shown promise in enhancing the predictive power of computational models. nih.gov These simulations can provide insights into the conformational changes that occur upon ligand binding and receptor activation, which are crucial for understanding the functional consequences of the interaction. While specific applications of these advanced multi-scale simulations to the N-isopropyl-2-methyl-5-nitrobenzenesulfonamide-TAS2R43 complex are not widely reported, they represent a promising avenue for future research to refine our understanding of its mechanism of action.

Cheminformatics Approaches for In Silico Prediction of Compound Activity

Cheminformatics utilizes computational and informational techniques to analyze and predict the properties of chemical compounds. nih.gov These in silico methods are valuable for screening large libraries of compounds for potential biological activity, thereby accelerating the drug discovery and development process.

Approaches for predicting the activity of compounds like N-isopropyl-2-methyl-5-nitrobenzenesulfonamide can include:

Ligand-based methods: These methods use the structural and physicochemical properties of known active compounds to build predictive models.

Structure-based methods: These approaches rely on the three-dimensional structure of the biological target to dock and score potential ligands. nih.gov

For bitter taste receptors, cheminformatics has been used to predict the sensory attributes of chemicals. nih.gov However, the development of robust predictive models is often hampered by the limited availability of high-quality experimental data. nih.gov While general cheminformatics models for sulfonamide derivatives exist for various biological targets, specific in silico models predicting the activity of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide as a TAS2R43 agonist are not prominently documented in the literature. The development of such models would be beneficial for identifying novel bitter compounds and for designing molecules that can modulate taste perception.

Advanced Methodologies in Studying N Isopropyl 2 Methyl 5 Nitrobenzenesulfonamide Interactions

Biochemical Assays for Receptor Activation and Ligand Binding

Biochemical assays are fundamental in determining whether N-isopropyl-2-methyl-5-nitrobenzenesulfonamide acts as an agonist, antagonist, or inverse agonist at a given receptor, and with what potency and efficacy.

Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding assays are a cornerstone for studying G protein-coupled receptors (GPCRs), as they directly measure the activation of G proteins upon ligand binding. researchgate.netcreative-bioarray.com In the context of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide, this assay would be employed to quantify its ability to induce G protein activation.

The assay typically involves incubating cell membranes expressing the target receptor with a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS. creative-bioarray.com The binding of an agonist, such as N-isopropyl-2-methyl-5-nitrobenzenesulfonamide if it has agonistic properties, to the receptor would trigger a conformational change, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. creative-bioarray.com The amount of radioactivity incorporated into the G proteins is then measured, providing a direct readout of receptor activation. By performing these experiments with varying concentrations of the compound, one can determine its potency (EC₅₀) and efficacy (Eₘₐₓ) in activating the G protein signaling cascade. creative-bioarray.com

| Parameter | Description | Typical Data Output |

| EC₅₀ | The concentration of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide that produces 50% of the maximal response. | Molar concentration (e.g., nM, µM) |

| Eₘₐₓ | The maximum level of G protein activation achieved by the compound, relative to a reference agonist. | Percentage of maximal activation |

| Agonist/Antagonist | Determination of whether the compound activates the receptor or blocks the action of an agonist. | Functional classification |

This table represents the type of data that would be generated from GTPγS binding assays for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide.

For receptors that couple to the Gq/11 family of G proteins, agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ measurement assays are therefore crucial for assessing the activity of compounds like N-isopropyl-2-methyl-5-nitrobenzenesulfonamide at these types of receptors.

These assays typically utilize cultured cells expressing the receptor of interest. Following stimulation with the compound, the cells are lysed, and the intracellular concentration of IP₃ is quantified. This is often achieved using competitive binding assays, where the cell-derived IP₃ competes with a labeled IP₃ for binding to a specific IP₃-binding protein. A common modern approach is the use of homogeneous time-resolved fluorescence (HTRF) assays, which provide high sensitivity and throughput. nih.gov

| Parameter | Description | Typical Data Output |

| EC₅₀ | The concentration of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide that elicits a half-maximal increase in IP₃ levels. | Molar concentration (e.g., nM, µM) |

| Efficacy | The maximal IP₃ accumulation induced by the compound compared to a known agonist. | Percentage of control response |

This table illustrates the expected data outputs from IP3 measurement assays for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide.

Site-Directed Mutagenesis for Probing Residue Functionality in N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Binding

Site-directed mutagenesis is a powerful technique used to understand the specific molecular interactions between a ligand and its receptor. By systematically replacing individual amino acid residues within the receptor's binding pocket, researchers can identify those critical for the binding and/or activation by N-isopropyl-2-methyl-5-nitrobenzenesulfonamide.

This process would involve creating a series of mutant receptors where specific amino acids, predicted to be in the binding site, are substituted with other amino acids (often alanine, to remove the side chain's functionality). These mutant receptors would then be expressed in a suitable cell line and subjected to binding and functional assays as described above. A significant change in the binding affinity or functional potency of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide for a mutant receptor compared to the wild-type would indicate that the mutated residue plays a key role in the interaction.

| Mutation | Predicted Role of Residue | Expected Impact on Binding/Function |

| Y123A | Potential hydrogen bond donor/acceptor | Reduced binding affinity and/or potency |

| F234A | Potential hydrophobic interaction | Decreased binding affinity |

| D87A | Potential ionic interaction with a positive charge on the ligand | Significant loss of binding and function |

This is a hypothetical data table illustrating how results from site-directed mutagenesis studies on a receptor for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide might be presented.

Functional Assay Techniques (e.g., Dose-Response Curves)

Functional assays are essential to characterize the physiological effect of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide on whole cells or tissues. Dose-response curves are a fundamental tool in these studies, providing a graphical representation of the relationship between the concentration of the compound and the magnitude of the observed biological effect.

To generate a dose-response curve, a biological system (e.g., cells expressing the target receptor) is exposed to a range of concentrations of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide. The resulting physiological response, such as changes in intracellular calcium levels, enzyme activity, or gene expression, is measured. Plotting the response against the logarithm of the compound's concentration typically yields a sigmoidal curve, from which key pharmacological parameters like the EC₅₀ and the maximum response can be derived.

Genomic and Proteomic Analysis of Receptor Expression and Variants Relevant to N-isopropyl-2-methyl-5-nitrobenzenesulfonamide

Genomic and proteomic approaches would provide a broader understanding of the biological context in which N-isopropyl-2-methyl-5-nitrobenzenesulfonamide acts.

Genomic analysis could be used to investigate the expression levels of the target receptor's mRNA in different tissues or cell types, potentially identifying primary sites of action for the compound. Furthermore, genomic studies can identify single nucleotide polymorphisms (SNPs) in the receptor gene within a population. Some of these variants could alter the receptor's structure and, consequently, its interaction with N-isopropyl-2-methyl-5-nitrobenzenesulfonamide, leading to inter-individual differences in response.

Proteomic analysis , on the other hand, would focus on the protein level. Techniques such as mass spectrometry could be used to quantify the expression of the receptor protein in various tissues. Additionally, proteomics can identify other proteins that interact with the receptor, providing insights into the downstream signaling pathways modulated by N-isopropyl-2-methyl-5-nitrobenzenesulfonamide.

| Technique | Application to N-isopropyl-2-methyl-5-nitrobenzenesulfonamide Research | Potential Findings |

| Quantitative PCR (qPCR) | Measure mRNA expression levels of the target receptor in different tissues. | Identification of tissues where the compound is likely to have the most significant effect. |

| DNA Sequencing | Identify genetic variants (SNPs) of the target receptor in a population. | Discovery of genetic factors that may influence individual responses to the compound. |

| Mass Spectrometry | Quantify receptor protein levels and identify interacting proteins. | Confirmation of receptor expression and elucidation of signaling networks. |

This table outlines how genomic and proteomic analyses could be applied to study the context of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide's activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-isopropyl-2-methyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Nitration of 2-methylbenzenesulfonyl chloride at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Amidation with isopropylamine in anhydrous THF or DMF, using triethylamine as a base to neutralize HCl byproducts.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield improvements (>75%) are achieved by slow amine addition and inert atmosphere (N₂/Ar) to prevent side reactions.

- Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the solubility profile of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide be characterized for formulation studies?

- Methodology :

- Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO), alcohols (methanol, isopropanol), and ethers (THF) using gravimetric analysis.

- Temperature Dependence : Measure solubility at 25°C, 37°C, and 50°C to identify thermodynamically stable polymorphs.

- Data Interpretation : Use Hansen solubility parameters to correlate solubility with solvent polarity. Reference databases for sulfonamide analogs (e.g., 4-nitrobenzenesulfonamide solubility in methanol: 12 mg/mL at 25°C) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ 5.5–6.5 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm).

- IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and nitro group (1520–1350 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water). Refine structures using SHELXL (for small molecules) to determine bond lengths, angles, and torsion angles .

- Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Address discrepancies (e.g., nitro group planarity) via Hirshfeld surface analysis in Mercury .

- Case Study : Polymorph identification via DSC/TGA to detect phase transitions affecting crystallographic parameters .

Q. What strategies mitigate competing side reactions during the nitration of 2-methylbenzenesulfonamide precursors?

- Methodology :

- Regioselectivity Control : Use meta-directing sulfonamide groups to favor 5-nitro isomer. Add NaNO₂ to suppress dinitration.

- Kinetic Monitoring : In-situ FTIR to track nitro group formation and terminate reactions at 80% conversion.

- Byproduct Analysis : LC-MS to identify and quantify ortho/para isomers; optimize recrystallization (e.g., ethyl acetate/hexane) for isomer separation .

Q. How can computational modeling predict the reactivity of N-isopropyl-2-methyl-5-nitrobenzenesulfonamide in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites. Predict reactivity at sulfonamide sulfur or nitro groups.

- MD Simulations : Simulate solvation effects in DMSO/water mixtures to model hydrolysis pathways.

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?

- Methodology :

- Solvent Effects : Recalculate shifts using PCM (Polarizable Continuum Model) in Gaussian to account for solvent polarity.

- Dynamic Effects : Include conformational averaging via molecular dynamics (AMBER) for flexible isopropyl groups.

- Reference Standards : Cross-validate with sulfonamide analogs (e.g., 5-amino-2-methylbenzenesulfonamide δH 6.8–7.2 ppm) .

Q. What experimental controls are critical when studying the biological activity of this compound to ensure reproducibility?

- Methodology :

- Purity Assurance : Pre-screen batches via HPLC (>98% purity) and ICP-MS for heavy metal contaminants.

- Solvent Controls : Use vehicle-only (DMSO) controls in bioassays to isolate compound-specific effects.

- Stability Testing : Monitor degradation under UV light and physiological pH (4.0–7.4) via accelerated stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.